molecular formula C12H16FNO2 B7860805 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

Cat. No.: B7860805
M. Wt: 225.26 g/mol
InChI Key: ULIBHUBHXXCZND-UHFFFAOYSA-N
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Description

2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is an organic compound with a complex structure that includes a fluorine atom, a tetrahydropyran ring, and an aniline moiety

Preparation Methods

The synthesis of 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline typically involves multiple steps. One common method includes the reaction of 2-fluoroaniline with a tetrahydropyranyl-protected alcohol under specific conditions. The reaction is often catalyzed by acids or bases, and the conditions must be carefully controlled to ensure the desired product is obtained. Industrial production methods may involve similar steps but are optimized for larger scale production, often using continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the tetrahydropyran ring play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline include:

The uniqueness of this compound lies in its combination of a fluorine atom and a tetrahydropyran ring, which confer specific chemical and biological properties that are not present in its simpler analogs.

Properties

IUPAC Name

2-fluoro-4-(oxan-4-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c13-11-7-10(1-2-12(11)14)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIBHUBHXXCZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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